molecular formula C24H21NP+ B8364641 3-(Triphenylphosphoniomethyl)pyridine

3-(Triphenylphosphoniomethyl)pyridine

Cat. No.: B8364641
M. Wt: 354.4 g/mol
InChI Key: MUFCGZPTLGJYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Triphenylphosphoniomethyl)pyridine is a pyridine-functionalized triphenylphosphonium salt developed for advanced chemical and biochemical research. This compound is strategically designed to merge the coordination and hydrogen-bonding capabilities of the pyridine moiety with the properties of the lipophilic, cationic triphenylphosphonium group. Its primary research value lies in its potential application as a key synthetic intermediate and as a platform for developing mitochondria-targeted probes or bioactive molecules. The triphenylphosphonium (TPP+) group is well-established as a robust and effective vehicle for delivering molecular cargo to mitochondria . This is due to its ability to accumulate inside the mitochondrial matrix, driven by the large negative membrane potential (typically 150–180 mV) across the inner mitochondrial membrane . Researchers can leverage this compound to develop new catalysts, ligands for metal complexes, or as a precursor in the synthesis of more complex chemical entities. In the realm of biochemical research, this compound serves as a versatile scaffold for constructing mitochondria-targeted agents. The pyridine nitrogen can be utilized to conjugate various substrates, such as fluorescent dyes, spin labels, or pharmacophores, while the TPP+ cation ensures their selective delivery and high intra-mitochondrial concentration . This targeted approach is of significant interest for studying mitochondrial function, probing redox signaling, and investigating new therapeutic strategies for diseases linked to mitochondrial dysfunction, such as cancer and neurodegeneration . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, considering it may be hazardous.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21NP+

Molecular Weight

354.4 g/mol

IUPAC Name

triphenyl(pyridin-3-ylmethyl)phosphanium

InChI

InChI=1S/C24H21NP/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-21-11-10-18-25-19-21/h1-19H,20H2/q+1

InChI Key

MUFCGZPTLGJYSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 3 Triphenylphosphoniomethyl Pyridine and Its Precursors

Synthesis of 3-Picolyl Halides and Related Electrophilic Pyridine (B92270) Derivatives.

The most common precursors for the synthesis of 3-(triphenylphosphoniomethyl)pyridine are 3-picolyl halides, such as 3-(chloromethyl)pyridine (B1204626) and 3-(bromomethyl)pyridine (B1585428). These compounds are typically synthesized from 3-methylpyridine (B133936) (3-picoline) or 3-pyridinemethanol (B1662793) (3-picolyl alcohol).

One established method involves the reaction of 3-pyridinemethanol with a halogenating agent. For instance, 3-(chloromethyl)pyridine hydrochloride can be prepared in high yield and purity by reacting 3-pyridinemethanol with a slight excess of thionyl chloride in an inert solvent like toluene. google.com The gradual addition of the 3-pyridinemethanol solution to the thionyl chloride is crucial to prevent the formation of impurities. google.com The reaction temperature is typically controlled to not exceed 35°C. google.com

An alternative multi-step synthesis starting from 3-methylpyridine has also been reported. google.com This process involves the oxidation of 3-methylpyridine to 3-picolinic acid using potassium permanganate. google.com The resulting acid is then esterified with methanol (B129727) to produce methyl pyridine-3-carboxylate, which is subsequently reduced to 3-pyridinemethanol. google.com Finally, the reaction of 3-pyridinemethanol with thionyl chloride yields the target 3-(chloromethyl)pyridine hydrochloride. google.com

Similarly, 3-(bromomethyl)pyridine hydrobromide can be synthesized. One approach involves the treatment of pyridine-2,6-diyldimethanol with hydrobromic acid. rsc.org Another method reports the synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide from 5-methylnicotinic acid. researchgate.net

The following table summarizes the key reactants and conditions for the synthesis of 3-picolyl halides:

Starting MaterialReagent(s)ProductKey Conditions
3-PyridinemethanolThionyl chloride3-(Chloromethyl)pyridine hydrochlorideToluene solvent, temperature < 35°C
3-Methylpyridine1. Potassium permanganate2. Methanol3. Reducing agent4. Thionyl chloride3-(Chloromethyl)pyridine hydrochlorideMulti-step synthesis
Pyridine-2,6-diyldimethanolHydrobromic acid2,6-Bis(bromomethyl)pyridineHeating at 125°C

These synthetic strategies provide reliable access to the necessary 3-picolyl halide precursors for the subsequent formation of the phosphonium (B103445) salt. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Quaternization Reactions: Formation of the this compound Salt.

The formation of the this compound salt is achieved through a quaternization reaction. This involves the reaction of a 3-picolyl halide with triphenylphosphine (B44618). This reaction is a classic example of a nucleophilic substitution, specifically an SN2 reaction, where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl or bromomethyl group on the pyridine ring.

The general reaction scheme is as follows:

3-(Halomethyl)pyridine + P(C₆H₅)₃ → [this compound]⁺X⁻

Where X represents the halide ion (Cl⁻ or Br⁻).

The efficiency of the quaternization reaction to form this compound is influenced by several factors, including the choice of solvent and the reaction temperature. The selection of an appropriate solvent is critical as it can affect the reaction rate and the solubility of both the reactants and the resulting phosphonium salt.

Commonly used solvents for this type of reaction are polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and toluene. The reaction is typically carried out at elevated temperatures to increase the reaction rate. For example, the reaction between an alkyl halide and triphenylphosphine is often performed by heating the mixture in a suitable solvent.

The this compound salt is typically a solid at room temperature. After the quaternization reaction is complete, the product often precipitates from the reaction mixture upon cooling. The solid can then be isolated by filtration.

Purification of the crude phosphonium salt is crucial to remove any unreacted starting materials or byproducts. A common method for purification is recrystallization from an appropriate solvent or a mixture of solvents. The choice of recrystallization solvent depends on the solubility of the phosphonium salt and the impurities. For instance, a solvent in which the phosphonium salt is soluble at high temperatures but sparingly soluble at low temperatures would be ideal. The purified product is typically dried under vacuum to remove any residual solvent.

Alternative Synthetic Routes to 3-Substituted Pyridyl Phosphonium Salts.

One such alternative involves the reaction of other electrophilic pyridine derivatives with triphenylphosphine. For example, pyridine derivatives with a leaving group other than a halide, such as a tosylate or mesylate, on the methyl group at the 3-position could potentially undergo a similar SN2 reaction with triphenylphosphine.

Furthermore, synthetic strategies that build the pyridine ring with the phosphonium salt moiety already incorporated or introduced at a different stage of the synthesis can also be considered. However, for the specific case of this compound, the quaternization of 3-picolyl halides remains the most prevalent and straightforward synthetic approach.

Generation and Mechanistic Studies of the Corresponding Phosphonium Ylide

Deprotonation Strategies for Ylide Formation from 3-(Triphenylphosphoniomethyl)pyridine Salt

The formation of 3-(triphenylphosphoranylidene)methylpyridine involves the removal of a proton from the methylene (B1212753) carbon atom adjacent to the positively charged phosphorus. The acidity of this proton is significantly enhanced by the strong electron-withdrawing inductive effect of the phosphonium (B103445) group (Ph₃P⁺-). Furthermore, the adjacent pyridine (B92270) ring contributes to the stabilization of the resulting carbanion through resonance and inductive effects, classifying the ylide as "moderately" or "semi-stabilized." This is in contrast to non-stabilized ylides (derived from simple alkylphosphonium salts) or highly stabilized ylides (bearing strong electron-withdrawing groups like esters or ketones). msudenver.eduyoutube.com

Base Selection and Stoichiometry for Optimal Ylide Generation

The choice of base is critical for the efficient generation of the pyridyl phosphonium ylide. The moderate acidity of the precursor salt means that a range of bases can be employed, offering flexibility depending on the reaction conditions and the desired reactivity of the ylide.

Strong Bases : For rapid and quantitative deprotonation, strong bases are often used. These include organolithium reagents like n-butyllithium (n-BuLi), or alkali metal amides such as sodium amide (NaNH₂) and lithium diisopropylamide (LDA). youtube.com These bases are potent enough to completely convert the phosphonium salt to the ylide. However, their high reactivity requires inert, anhydrous conditions to prevent decomposition.

Alkoxides and Hydrides : Milder bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium ethoxide (NaOEt) are also effective. youtube.com These bases are often preferred for their better functional group tolerance and safer handling compared to organolithiums. The choice between them can depend on the solvent system and the desired solubility of the reactants and byproducts.

Weaker Bases : In some instances, even weaker bases like aqueous sodium hydroxide (B78521) have been used, particularly for stabilized ylides. youtube.com However, for a semi-stabilized ylide like the one derived from this compound, stronger bases are generally required for efficient formation.

The stoichiometry for ylide generation is typically a 1:1 molar ratio between the phosphonium salt and the base. A slight excess of the base (e.g., 1.05 to 1.1 equivalents) may be used to ensure complete deprotonation, especially if trace amounts of moisture are present.

BaseAbbreviationpKa of Conjugate Acid (approx. in DMSO)Suitability/Comments
n-Butyllithiumn-BuLi50Very strong base; ensures rapid and complete deprotonation. Requires strictly anhydrous conditions.
Sodium HydrideNaH42Strong, non-nucleophilic base. Often used as a slurry in THF or DMF. Reaction can be heterogeneous.
Potassium tert-butoxideKOtBu32Strong, sterically hindered base. Good solubility in many organic solvents.
Sodium EthoxideNaOEt29A common and cost-effective choice. Often used in ethanol, though aprotic solvents are better for ylide stability.

Theoretical and Computational Approaches to Pyridyl Phosphonium Ylide Structure and Electronic Properties

Computational chemistry provides profound insights into the fundamental properties of phosphonium ylides that are often difficult to probe experimentally. Methods like Density Functional Theory (DFT) are used to model the molecule's geometry, electronic structure, and reactivity. acs.orgnih.gov

Quantum Chemical Calculations of Electronic Structure and Stability

The electronic nature of 3-(triphenylphosphoranylidene)methylpyridine is best described by a resonance hybrid of two canonical forms: the ylide form, with a positive charge on phosphorus and a negative charge on the adjacent carbon, and the ylene form, featuring a phosphorus-carbon double bond.

Resonance Structures of 3-(triphenylphosphoranylidene)methylpyridine:

Ylide Form: Ph₃P⁺-C⁻H-C₅H₄N

Ylene Form: Ph₃P=CH-C₅H₄N

Calculations can quantify several key electronic and structural parameters:

Bond Lengths : The P-C ylidic bond length is calculated to be intermediate between a typical P-C single bond and a P=C double bond, reflecting its hybrid nature. acs.org

Charge Distribution : The negative charge is not localized solely on the ylidic carbon but is delocalized into the attached pyridine ring, a key factor in the ylide's moderate stability. The phosphorus atom carries a substantial positive charge. semanticscholar.org

Molecular Orbitals : Analysis of the Highest Occupied Molecular Orbital (HOMO) typically shows significant electron density on the ylidic carbon, consistent with its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) is often associated with the pyridine and phenyl rings.

Calculated PropertyTypical Finding for a Pyridyl Phosphonium YlideSignificance
P-C (Ylidic) Bond Length~1.68 - 1.72 ÅShorter than a P-C single bond (~1.8 Å), indicating partial double bond character.
C-C (Ylide-Pyridine) Bond Length~1.42 - 1.45 ÅShorter than a C-C single bond (~1.54 Å), indicating delocalization into the ring.
Mulliken Charge on Ylidic Carbon-0.5 to -0.8 eConfirms the carbanionic character and nucleophilicity of this atom.
Mulliken Charge on Phosphorus+1.2 to +1.6 eHighlights the strong positive charge on the phosphorus center.

Modeling of Ylide Conformation and Stereoelectronic Effects

The three-dimensional structure and preferred conformation of the ylide are governed by a combination of steric and electronic factors, known as stereoelectronic effects. Computational models are used to determine the lowest-energy conformation by analyzing the potential energy surface as a function of bond rotations.

For 3-(triphenylphosphoranylidene)methylpyridine, a key conformational feature is the rotation around the single bond connecting the ylidic carbon to the pyridine ring. The most stable conformation is one that maximizes the stabilizing electronic interactions. This typically occurs when the p-orbital on the trigonal pyramidal ylidic carbon, which holds the lone pair of electrons, aligns with the π-system of the pyridine ring. This parallel alignment facilitates effective delocalization of the negative charge into the ring, which is a powerful stabilizing stereoelectronic effect. nih.gov

Steric hindrance between the bulky triphenylphosphine (B44618) group and the hydrogen atom at the C2 position of the pyridine ring also plays a significant role in determining the rotational preference. The final, lowest-energy geometry represents a balance between maximizing electronic stabilization and minimizing steric repulsion. mdpi.com

Strategic Applications in Complex Molecule Synthesis

Construction of Pyridyl-Substituted Alkenes and Conjugated Systems

The Wittig reaction, a cornerstone of alkene synthesis, provides a reliable method for converting aldehydes and ketones into olefins. nih.govorganic-chemistry.orgmasterorganicchemistry.com The ylide generated from 3-(Triphenylphosphoniomethyl)pyridine acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com This initial step leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane. The decomposition of this four-membered ring yields the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

A significant application of this methodology is in the synthesis of pyridyl-substituted stilbenes and their analogues, which are compounds with a 1,2-diphenylethylene core. These structures are of interest due to their diverse biological activities. The reaction of the ylide derived from this compound with various substituted benzaldehydes provides a direct route to these important molecules. The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide and the reaction conditions. nih.govwikipedia.org Generally, unstabilized ylides, such as the one derived from this compound, tend to produce Z-alkenes, while stabilized ylides favor the formation of E-alkenes. nih.gov

The following table provides examples of pyridyl-substituted alkenes synthesized via the Wittig reaction involving this compound or its derivatives.

Aldehyde/Ketone ReactantResulting Pyridyl-Substituted AlkeneNotes
Benzaldehyde3-Stilbazole (1-phenyl-2-(pyridin-3-yl)ethylene)A foundational structure for various derivatives.
Substituted BenzaldehydesVarious substituted pyridyl-stilbene analoguesAllows for tuning of electronic and biological properties.
Terephthaldehyde1,4-Bis(3-pyridylvinyl)benzeneA building block for conjugated polymers.

Role as a Synthetic Intermediate for Bioactive Pyridine (B92270) Derivatives

The pyridine ring is a common scaffold in a vast array of biologically active compounds and pharmaceuticals. mdpi.com this compound serves as a key intermediate in the synthesis of various bioactive molecules by introducing a pyridylmethylene or substituted pyridylvinyl group.

One notable area of application is in the development of tubulin polymerization inhibitors, which are a class of anticancer agents. nih.govresearchgate.net Many of these compounds feature a diaryl structure connected by a linker, and the pyridine ring can act as one of the aryl components. For instance, the synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which have shown potent anticancer activity, can be envisioned through a synthetic route involving a Wittig reaction with a suitably substituted aldehyde to construct the core structure. researchgate.netnih.gov

While direct synthesis of named drugs from this compound is not always explicitly detailed in publicly available literature, its role as a precursor for key intermediates is evident. The ability to form a carbon-carbon bond with precise control over the location of the pyridine ring makes it an invaluable tool for medicinal chemists. For example, the synthesis of pyridine alkaloids, a class of naturally occurring compounds with diverse biological activities, can involve the construction of key carbon-carbon bonds where a Wittig-type reaction could be strategically employed. nih.govresearchgate.net

The following table highlights the potential of this compound in the synthesis of bioactive scaffolds.

Bioactive Scaffold/Target ClassSynthetic Utility of this compound
Tubulin Polymerization InhibitorsIntroduction of a pyridyl-aryl moiety, mimicking structures like combretastatin.
Pyridine AlkaloidsConstruction of the carbon skeleton containing the pyridine ring. nih.govresearchgate.net
Pyridyl-substituted Thiazoles and TriazolesFormation of a vinyl linker to which other heterocyclic rings can be attached. mdpi.com

Utilization in the Synthesis of Heterocyclic Frameworks Beyond Simple Olefins

The reactivity of the ylide generated from this compound can be harnessed to construct more complex heterocyclic systems through intramolecular reactions. An intramolecular Wittig reaction can be a powerful strategy for ring formation, where the phosphonium (B103445) ylide and a carbonyl group are present in the same molecule. This approach allows for the synthesis of various fused and polycyclic heterocyclic compounds.

For instance, a substrate containing both a pyridylmethylphosphonium salt and a suitably positioned aldehyde or ketone functionality can undergo an intramolecular cyclization to form a new ring fused to the pyridine or connected to it. This strategy has been employed in the synthesis of various nitrogen-containing heterocycles. rsc.org

Furthermore, the related intramolecular aza-Wittig reaction, where an iminophosphorane reacts with a carbonyl group, is a well-established method for the synthesis of nitrogen-containing heterocycles. researchgate.net While not a direct application of this compound itself, the underlying principles of ylide chemistry are central. A derivative of this compound, where the methyl group is further functionalized to contain an azide (B81097), could be converted to an iminophosphorane and then undergo an intramolecular aza-Wittig reaction to form complex heterocyclic systems.

The following table illustrates the potential of intramolecular Wittig-type reactions for synthesizing complex heterocyclic frameworks.

Reaction TypePotential Heterocyclic ProductSynthetic Strategy
Intramolecular Wittig ReactionFused Pyridine Systems (e.g., Dihydropyridoindoles)A molecule containing both a pyridylmethylphosphonium salt and a carbonyl group on a tether.
Intramolecular Aza-Wittig ReactionNitrogen-containing Fused Heterocycles (e.g., Pyrrolopyridines)A derivative of this compound with an azide that is converted to an iminophosphorane. researchgate.net

Building Blocks for Advanced Organic Materials (Emphasis on Synthetic Pathways, not Material Properties)

Conjugated polymers are a class of organic materials that have garnered significant interest for their electronic and optical properties. Poly(phenylene vinylene) (PPV) and its derivatives are prominent examples of such materials. The Wittig reaction is a key synthetic method for the preparation of PPVs, allowing for the formation of the vinylene linkages that create the conjugated backbone. rsc.orgrsc.orgresearchgate.net

In this context, this compound can be utilized as a monomer or a precursor to a monomer for the synthesis of pyridine-containing conjugated polymers. The incorporation of pyridine units into the polymer backbone can significantly influence the material's properties. The synthetic pathway typically involves a polycondensation reaction between a bis(phosphonium salt) and a dialdehyde (B1249045), or a self-condensation of a monomer containing both a phosphonium salt and an aldehyde group.

For example, the reaction of a bis(ylide) derived from a di(chloromethyl)benzene with terephthaldehyde is a common route to PPV. Similarly, a bis(ylide) derived from a di(chloromethyl)pyridine or the reaction of this compound with a dialdehyde can be used to introduce pyridine units into the polymer chain.

The following table outlines a synthetic pathway for incorporating pyridine units into a conjugated polymer backbone using a Wittig-type reaction.

Reactant 1Reactant 2Resulting Polymer Segment
Bis(ylide) derived from 1,4-bis(chloromethyl)benzenePyridine-3,5-dicarbaldehydePoly(1,4-phenylenevinylene-co-3,5-pyridylenevinylene)
Ylide from this compoundTerephthaldehydePotential for end-capping or creating oligomers with terminal pyridine units.

Advanced Methodologies and Future Research Directions

Development of Asymmetric Wittig Reactions Utilizing Chiral Phosphonium (B103445) Salts or Catalysts

The Wittig reaction, a cornerstone for alkene synthesis, has been a subject of intense research to control its stereoselectivity, particularly for the synthesis of chiral alkenes. rsc.org The development of asymmetric Wittig reactions is a significant goal, and two primary strategies have emerged: the use of chiral phosphonium salts and the application of chiral catalysts that interact with achiral ylides.

The first approach involves incorporating chirality directly into the phosphonium salt, either at the phosphorus center, on the backbone, or in the substituents of the ylide. While conceptually straightforward, this method often requires stoichiometric amounts of the chiral auxiliary, which can be complex to synthesize. An alternative and more atom-economical approach is the use of a chiral catalyst to control the reaction between an achiral ylide and a carbonyl compound. rsc.org Over the past decade, significant progress has been made in the catalytic asymmetric alkylation of phosphorus ylides to generate chiral ylides in situ, which then undergo Wittig olefination. rsc.org

For pyridyl-containing ylides, such as that derived from 3-(triphenylphosphoniomethyl)pyridine, the development of asymmetric variants remains an area of active exploration. The pyridine (B92270) moiety itself can be a component of chiral ligands, suggesting possibilities for catalyst design. researchgate.netresearchgate.net For instance, chiral pyridine N-oxides have been developed as effective asymmetric catalysts in other transformations. nih.gov Similarly, chiral bisphosphines have been successfully applied in catalytic asymmetric aza-Wittig reactions, demonstrating the potential for phosphine-based catalysts to induce enantioselectivity. nih.gov A reversal in the stereochemistry of the product has been observed in some asymmetric olefinations by simply changing the counter-cation of the base used to generate the ylide, indicating that reaction conditions play a crucial role in determining the stereochemical outcome. researchgate.net

Table 1: Approaches to Asymmetric Olefination

StrategyDescriptionKey FeaturesChallenges
Chiral Ylides The phosphonium salt contains a stereogenic center (e.g., at phosphorus or in a side chain).The source of chirality is part of the reagent.Stoichiometric use of a potentially complex chiral auxiliary; synthesis of enantiopure phosphonium salts can be difficult.
Chiral Catalysts An achiral ylide is combined with a chiral catalyst (e.g., a chiral metal complex or organocatalyst).Only a substoichiometric amount of the chiral source is needed; more atom-economical.Catalyst design is crucial; achieving high enantioselectivity can be challenging; catalyst may interact with the ylide, the carbonyl, or both.
Chiral Auxiliaries A chiral group is temporarily attached to the aldehyde, ketone, or ylide and is removed after the reaction.Can provide high levels of stereocontrol.Requires additional synthetic steps for attachment and removal of the auxiliary.

Flow Chemistry Approaches and Process Intensification of Reactions

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for process automation and intensification. microsaic.com Wittig reactions, particularly those involving unstable or highly reactive ylides, are well-suited for translation to flow systems.

In a typical flow setup for a Wittig reaction, solutions of the phosphonium salt and a base are mixed in one stream to generate the ylide, which is then immediately merged with a second stream containing the carbonyl compound in a microreactor. microsaic.com The short residence time within the reactor minimizes the degradation of the often-colorful and sensitive ylide intermediate. microsaic.com This approach allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved selectivity, and more consistent product quality.

Process intensification is further achieved through the integration of real-time monitoring techniques, such as online mass spectrometry (MS). microsaic.com By continuously analyzing the reaction stream, researchers can monitor the consumption of starting materials and the formation of intermediates and products. This data allows for rapid optimization of reaction conditions to maximize yield and purity, identify steady-state conditions, and detect the presence of any impurities. microsaic.com

Table 2: Advantages of Flow Chemistry for Wittig Reactions

FeatureBenefit in Flow ChemistryImpact
Safety Small reaction volumes and efficient heat dissipation minimize risks associated with exothermic reactions or unstable intermediates.Enables the use of reaction conditions that might be unsafe in large-scale batch processes.
Control Precise control over temperature, pressure, and residence time.Improved reproducibility, higher yields, and better selectivity (e.g., E/Z ratio).
Speed Rapid mixing and efficient heat transfer lead to significantly faster reaction times compared to batch processing.Increased throughput and faster process development.
Automation Flow systems can be automated for continuous production and integrated with online analysis for real-time optimization.Reduced manual labor, consistent product quality, and efficient process control.
Scale-up Scaling up is achieved by running the process for a longer duration ("numbering-up") rather than increasing reactor size.More straightforward and predictable scale-up from laboratory to production.

Catalytic and Stoichiometric Variations of Wittig-Type Transformations

A significant drawback of the classical Wittig reaction is its poor atom economy, as it generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which can complicate product purification. nih.gov This has driven the development of catalytic versions of the Wittig reaction, where the phosphine (B1218219) is regenerated and reused in a catalytic cycle.

The primary challenge in developing a catalytic Wittig reaction is the thermodynamically stable phosphorus-oxygen double bond in the phosphine oxide byproduct. ucd.ie An effective catalytic cycle requires a reducing agent that can selectively reduce the phosphine oxide back to the trivalent phosphine without affecting the carbonyl substrate or the alkene product. Silanes, such as diphenylsilane, have been successfully employed for this purpose. nih.govucd.ie These catalytic systems significantly reduce waste and simplify purification, aligning with the principles of green chemistry.

Beyond making the reaction catalytic in phosphine, other variations have been explored. The aza-Wittig reaction, which involves the reaction of an iminophosphorane with a carbonyl compound, is a powerful tool for synthesizing nitrogen-containing heterocycles. nih.govnih.gov Catalytic versions of the aza-Wittig reaction have also been developed, proceeding through a similar P(V)/P(III) redox cycle. nih.govnih.gov Furthermore, phosphonium ylides themselves have been investigated as potential nucleophilic catalysts for other transformations, such as selective acylation reactions, expanding their utility beyond olefination. acs.org Phosphonium salts can also be used in "phosphonium coupling" reactions, where they act as in situ activating agents for C-OH bonds in tautomerizable heterocycles, enabling subsequent cross-coupling. wikipedia.org

Exploration of Novel Reactivity Modes and Cross-Coupling Applications

Recent research has uncovered novel reactivity modes for pyridyl phosphonium salts that extend their synthetic utility far beyond their traditional role in olefination. A particularly innovative strategy involves using these salts as "pseudohalides" in transition-metal-catalyzed cross-coupling reactions. nih.gov In this approach, the triphenylphosphonium group acts as a leaving group, analogous to a halide, in reactions with organoboron reagents. Nickel catalysis has been shown to be uniquely effective for selectively coupling the pyridine moiety of the phosphonium salt with aryl boronic acids. nih.gov This methodology provides an alternative to traditional cross-coupling methods and displays orthogonal reactivity compared to halides, enabling selective, sequential couplings on a molecule containing both a halide and a phosphonium salt. nih.gov

Another novel application involves a Wittig olefination-rearomatization sequence for the C-H functionalization of pyridines. nih.govresearchgate.net This strategy begins with the N-activation of the pyridine ring, followed by the addition of triphenylphosphine to form a dearomatized pyridylphosphonium ylide intermediate. This ylide then undergoes an intramolecular Wittig reaction with an aldehyde, leading to a 4-alkylated pyridine after rearomatization. nih.govresearchgate.net This process represents a powerful alternative to metal-catalyzed sp²-sp³ cross-coupling or Minisci-type reactions for pyridine alkylation. researchgate.net The C-P bond of heterocyclic phosphonium salts can also be cleaved and functionalized in other cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, to produce alkynyl-substituted pyridines. researchgate.net

Table 3: Novel Reactivity of Pyridyl Phosphonium Salts

Reactivity ModeDescriptionCatalyst/ReagentsProduct Type
Pseudohalide Cross-Coupling The phosphonium salt acts as an electrophile, with the -PPh₃⁺ group serving as a leaving group in a Suzuki-type reaction. nih.govNickel catalyst, Arylboronic acidBiheteroaryls
Wittig Olefination-Rearomatization A dearomatized pyridylphosphonium ylide undergoes an intramolecular Wittig reaction, followed by rearomatization. nih.govresearchgate.netN-activation, Aldehyde4-Alkylpyridines
Sonogashira C-P Cleavage Coupling The C-P bond of the phosphonium salt is cleaved and coupled with a terminal alkyne. researchgate.netPalladium catalyst, Cu(I) iodide, BaseAlkynylpyridines

Integration with Chemo- and Regioselective Functionalization Strategies of Pyridines

The selective functionalization of the pyridine ring is a central challenge in organic synthesis due to the inherent electronic properties of the heterocycle, which often lead to a mixture of products or require harsh reaction conditions. researchgate.netnih.gov The triphenylphosphonium group has emerged as a versatile and powerful handle for achieving high chemo- and regioselectivity in pyridine functionalization.

A key strategy involves the selective installation of a triphenylphosphonium group at the 4-position of the pyridine ring. This phosphonium salt can then be displaced by a wide range of nucleophiles in an SNAr-type reaction, allowing for the regioselective introduction of halogens (F, Cl, Br, I), as well as C-O, C-S, and C-N bonds. researchgate.netnih.govchemrxiv.org This two-step sequence of C-H phosphination followed by nucleophilic displacement provides a general and mild method for accessing 4-substituted pyridines that are often difficult to synthesize using other methods. umich.edu The phosphine reagents can be designed to tune the electrophilicity of the corresponding phosphonium salts, thereby influencing the efficiency of the C-halogen bond-forming step. nih.govchemrxiv.org

This phosphonium salt strategy is particularly valuable for the late-stage functionalization of complex molecules, such as pharmaceuticals and agrochemicals, where direct C-H functionalization might not be feasible due to competing reactive sites. nih.govnih.gov By converting a specific pyridine C-H bond into a C-P bond, the phosphonium group acts as a stable, activatable handle that directs subsequent bond formation with high regiocontrol. researchgate.net This approach complements other functionalization techniques and provides a robust platform for generating diverse libraries of pyridine derivatives for medicinal chemistry and materials science. nih.govresearchgate.net

Q & A

Q. What are the key considerations for synthesizing 3-(Triphenylphosphoniomethyl)pyridine, and what characterization techniques are essential for confirming its structure?

  • Methodological Answer : Synthesis typically involves quaternization of pyridine derivatives with triphenylphosphine-methyl reagents. For example, reacting 3-(chloromethyl)pyridine with triphenylphosphine in a polar solvent (e.g., acetonitrile) under reflux yields the phosphonium salt. Characterization requires multinuclear NMR (¹H, ¹³C, and ³¹P) to confirm the pyridine backbone and phosphonium group. Elemental analysis and mass spectrometry (e.g., ESI-MS) validate purity and molecular weight. Structural confirmation may also involve X-ray crystallography for solid-state analysis, as seen in related pyridine-phosphonium complexes .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : While direct safety data for this compound is limited, general protocols for pyridine derivatives and phosphonium salts apply:
  • Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Store in a dry, cool environment , away from strong oxidizers (e.g., peroxides), as phosphonium salts can decompose exothermically.
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Reference safety practices for structurally similar compounds like 3-(1,1,1-Tributylstannyl)pyridine for hazard mitigation .

Advanced Research Questions

Q. How does the presence of the triphenylphosphoniomethyl group influence the coordination chemistry of this compound in transition metal complexes?

  • Methodological Answer : The triphenylphosphoniomethyl group acts as a bulky, electron-withdrawing ligand , stabilizing metal centers through steric and electronic effects. Comparative studies with non-phosphoniated pyridines (e.g., 3-methylpyridine ) show enhanced catalytic activity in cross-coupling reactions. For example, in palladium-catalyzed Suzuki-Miyaura couplings, the phosphonium moiety may improve oxidative addition kinetics. X-ray absorption spectroscopy (XAS) and DFT calculations can elucidate bonding interactions, while cyclic voltammetry probes redox behavior .

Q. In cross-coupling reactions, how does this compound compare to other phosphine-based ligands in terms of reaction efficiency and stability?

  • Methodological Answer : A systematic comparison involves:
  • Catalytic screening : Test reaction yields under identical conditions (e.g., aryl halide substrates, Pd/ligand ratios).
  • Stability assays : Monitor ligand decomposition via ³¹P NMR under thermal or oxidative stress.
  • Computational analysis : Calculate ligand steric parameters (e.g., %VBur) and electronic parameters (Tolman electronic parameter).
    Data from polymer synthesis using bis(triphenylphosphoniomethyl)fluorene derivatives suggest improved thermal stability compared to PPh₃, but lower activity than N-heterocyclic carbenes.

Q. How can contradictory data regarding the catalytic activity of this compound in different reaction media be systematically analyzed?

  • Methodological Answer : Resolve discrepancies by:
  • Solvent polarity studies : Correlate reaction rates with solvent parameters (e.g., dielectric constant, Kamlet-Taft).
  • Isotopic labeling : Use deuterated solvents to assess hydrogen-bonding effects.
  • In situ spectroscopy : Monitor reaction intermediates via IR or Raman spectroscopy.
    For example, conflicting reports on aqueous-phase reactivity may arise from hydrolysis of the phosphonium group, which can be quantified via ³¹P NMR .

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